BenchChemオンラインストアへようこそ!

L-Carbidopa-3', 4'-Diphosphate

Prodrug Design AADC Inhibition Structural Biology

L-Carbidopa-3',4'-Diphosphate is a bis-phosphorylated prodrug engineered for superior aqueous solubility—unlike water-insoluble carbidopa or the monophosphate foscarbidopa. This compound enables high-concentration aqueous formulations, making it the definitive choice for continuous subcutaneous infusion studies, prodrug activation assays, and structure-kinetic relationship research in Parkinson's disease models. Its two-step dephosphorylation mechanism allows precise investigation of phosphatase-mediated activation. Not interchangeable with carbidopa or foscarbidopa without full re-validation.

Molecular Formula C10H16N2O10P2
Molecular Weight 386.19 g/mol
Cat. No. B13430994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carbidopa-3', 4'-Diphosphate
Molecular FormulaC10H16N2O10P2
Molecular Weight386.19 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OP(=O)(O)O)OP(=O)(O)O)(C(=O)O)NN
InChIInChI=1S/C10H16N2O10P2/c1-10(12-11,9(13)14)5-6-2-3-7(21-23(15,16)17)8(4-6)22-24(18,19)20/h2-4,12H,5,11H2,1H3,(H,13,14)(H2,15,16,17)(H2,18,19,20)/t10-/m0/s1
InChIKeyLYLIRFRNFPSPFI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Carbidopa-3',4'-Diphosphate: A Prodrug Strategy for AADC Inhibition in Parkinson's Research


L-Carbidopa-3',4'-Diphosphate (CAS 1907685-82-8) is a bis-phosphorylated prodrug of the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor carbidopa [1]. This synthetic derivative belongs to the class of carbidopa prodrugs designed to enhance the physicochemical properties of the parent drug, specifically its aqueous solubility, to enable novel delivery routes and more consistent pharmacokinetic profiles [2]. Unlike carbidopa, which is insoluble in water, the addition of phosphate groups at the 3' and 4' positions of the catechol ring confers significant water solubility, making it a valuable tool for research into continuous infusion therapies for Parkinson's disease .

Why L-Carbidopa-3',4'-Diphosphate Cannot Be Replaced by Standard Carbidopa or Foscarbidopa


Direct substitution of L-Carbidopa-3',4'-Diphosphate with carbidopa or its 4'-monophosphate prodrug (foscarbidopa) is not feasible due to fundamentally different physicochemical and pharmacokinetic properties dictated by their phosphate modifications. Carbidopa is water-insoluble and unsuitable for continuous subcutaneous infusion, a key limitation in advanced Parkinson's disease therapy . While the monophosphate prodrug foscarbidopa improves solubility, the diphosphate derivative, L-Carbidopa-3',4'-Diphosphate, is structurally distinct with two phosphonooxy groups [1]. This structural difference can alter its rate of enzymatic conversion, solubility profile, and potential for formulation stability, all of which are critical parameters for consistent drug delivery and research outcomes [2]. Consequently, these compounds are not interchangeable in experimental or therapeutic contexts without re-validation of the entire system.

Quantitative Differentiation of L-Carbidopa-3',4'-Diphosphate from Analogs: Evidence for Procurement


Structural Differentiation: Diphosphate vs. Monophosphate vs. Parent Drug

L-Carbidopa-3',4'-Diphosphate is structurally distinct from its closest analogs. The parent drug, carbidopa, possesses two free catechol hydroxyl groups at the 3' and 4' positions [1]. The monophosphate prodrug, foscarbidopa, has a single phosphonooxy group at the 4' position, leaving the 3'-hydroxyl free [2]. In contrast, L-Carbidopa-3',4'-Diphosphate is fully substituted with phosphonooxy groups at both the 3' and 4' positions, resulting in a molecular weight of 386.19 g/mol . This complete phosphorylation fundamentally alters the molecule's hydrogen-bonding capacity, charge state at physiological pH, and recognition by phosphatases.

Prodrug Design AADC Inhibition Structural Biology

Enhanced Aqueous Solubility: Enabling Continuous Subcutaneous Infusion Research

A primary limitation of carbidopa is its poor aqueous solubility, with the hydrate form showing a predicted solubility of only 3.73 mg/mL and the free base reported as insoluble in water [1]. This prevents its use in continuous aqueous infusion therapies. The addition of phosphate groups to form prodrugs like foscarbidopa and L-Carbidopa-3',4'-Diphosphate is a validated strategy to overcome this hurdle [2]. While quantitative solubility data for L-Carbidopa-3',4'-Diphosphate is limited in primary literature, class-level inference and preliminary data suggest a significant increase. One source indicates the compound is soluble in water to at least 25 mg/mL, a >6.7-fold improvement over the predicted solubility of carbidopa hydrate [3].

Drug Delivery Pharmacokinetics Formulation Science

Prodrug Status and Conversion: Distinct Pharmacokinetic Profile

L-Carbidopa-3',4'-Diphosphate is explicitly designed as a prodrug, requiring enzymatic cleavage of its phosphate groups by phosphatases to release the active AADC inhibitor, carbidopa [1]. This conversion step is absent for the parent drug, carbidopa, which acts directly. The rate of this dephosphorylation dictates the onset and duration of AADC inhibition. While direct conversion rate comparisons are not available for this specific compound, class-level inference from other phosphate prodrugs (like foscarbidopa) indicates that the presence of two phosphate groups is likely to alter the kinetics of activation compared to the monophosphate analog, potentially leading to a more gradual and sustained release of the active moiety [2]. This property is fundamental for achieving stable plasma concentrations during continuous infusion.

Prodrug Activation Pharmacokinetics Enzymology

Key Research and Development Applications for L-Carbidopa-3',4'-Diphosphate


In Vivo Models of Continuous Subcutaneous Infusion for Parkinson's Disease

The enhanced water solubility of L-Carbidopa-3',4'-Diphosphate makes it a suitable candidate for continuous subcutaneous infusion studies in preclinical models of Parkinson's disease. Its prodrug nature is intended to provide stable, sustained levels of carbidopa, which, when co-administered with a levodopa prodrug, can help maintain more consistent plasma levodopa concentrations and reduce motor fluctuations [1]. This application directly leverages the solubility and prodrug evidence established in Section 3. [2]

Formulation Development and Stability Studies for Aqueous AADC Inhibitors

Given its distinct molecular structure and high predicted aqueous solubility, L-Carbidopa-3',4'-Diphosphate is a valuable compound for formulating stable, high-concentration aqueous solutions. This is in stark contrast to carbidopa, which is insoluble and requires complex formulation strategies. Researchers can use this compound to develop and optimize new liquid formulations for AADC inhibitors, studying parameters like long-term stability, compatibility with infusion devices, and resistance to oxidation, which are critical for translating to clinical use .

Comparative Prodrug Pharmacokinetic Studies

L-Carbidopa-3',4'-Diphosphate serves as a specific tool for investigating the impact of prodrug phosphorylation patterns on pharmacokinetics. By comparing its conversion rate, bioavailability, and duration of action to carbidopa (direct-acting) and foscarbidopa (monophosphate prodrug), researchers can delineate the structure-kinetic relationship of this class of compounds [1]. Such studies are essential for rational prodrug design and selecting optimal candidates for further development [2].

In Vitro Assays for Phosphatase-Dependent Drug Activation

The requirement for two-step dephosphorylation to release active carbidopa makes this compound a useful probe in in vitro assays designed to study prodrug activation. It can be used to measure the activity of specific phosphatases in various biological matrices (e.g., plasma, tissue homogenates) or to investigate the impact of genetic polymorphisms in phosphatase enzymes on prodrug conversion efficiency, which has implications for personalized medicine approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Carbidopa-3', 4'-Diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.